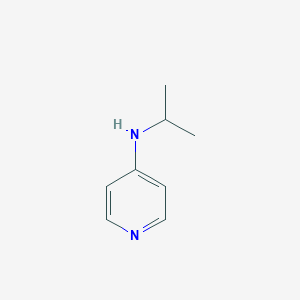
N-Isopropylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropylpyridin-4-amine is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals, natural products, and functional materials . This compound is particularly notable for its applications in organic synthesis and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyridin-4-amine typically involves the reaction of pyridine with isopropylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the reaction of tetrahydrofuran with an acetic acid solution of hydrogen bromide to form an intermediate, followed by reaction with isopropylamine, is a method that offers high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Isopropylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
N-Isopropylpyridin-4-amine has a wide range of applications in scientific research:
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Isopropylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in its potential therapeutic applications for neurological disorders.
Comparaison Avec Des Composés Similaires
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve signal conduction.
Pyridine: The parent compound, widely used in pharmaceuticals and agrochemicals.
Dihydropyridines: Used as calcium channel blockers in the treatment of hypertension.
Uniqueness: N-Isopropylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit potassium channels sets it apart from other pyridine derivatives, making it a valuable compound in both research and potential therapeutic applications.
Propriétés
Numéro CAS |
179339-89-0 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10) |
Clé InChI |
BIPRNRDNBVGHNV-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=NC=C1 |
SMILES canonique |
CC(C)NC1=CC=NC=C1 |
Synonymes |
2-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















